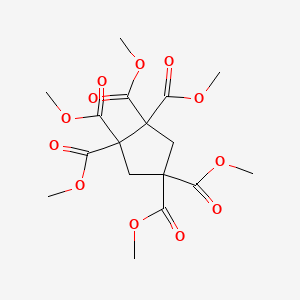
N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-anilinophenyl)-N,N-diisopropylterephthalamide (abbreviated as APT) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. APT is known for its ability to selectively bind to certain proteins, making it a valuable tool for studying protein structure and function.
Mechanism of Action
The mechanism of action of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide involves its ability to bind to specific proteins through hydrogen bonding and hydrophobic interactions. The binding of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide to proteins can induce conformational changes that affect protein function. N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide depend on the specific protein that it binds to. For example, N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide has also been shown to modulate the activity of certain receptors, such as the GABA-A receptor. The physiological effects of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide are still being studied, but it has been suggested that it may have potential therapeutic applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide in lab experiments is its ability to selectively bind to certain proteins, allowing for the study of protein-ligand interactions in greater detail. N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide is also relatively easy to synthesize and purify. However, there are also some limitations to using N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide. One limitation is that it may not bind to all proteins with high affinity, making it less useful for studying certain proteins. Additionally, N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide may have off-target effects on other proteins, which can complicate data interpretation.
Future Directions
There are several future directions for the use of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide in scientific research. One area of interest is in the development of new drugs that target specific proteins. N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide can be used to screen potential drug candidates for their ability to bind to target proteins. Another area of interest is in the study of protein dynamics and conformational changes. N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide can be used in combination with other techniques, such as NMR spectroscopy, to study these processes in greater detail. Overall, N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide is a valuable tool for studying protein-ligand interactions and has the potential for many future applications in scientific research.
Synthesis Methods
The synthesis of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide involves several steps, starting with the reaction of 4-aminobenzoic acid with isopropylamine to form N-(4-aminophenyl)-N,N-diisopropylformamide. This intermediate is then reacted with terephthalic acid chloride to form N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide. The purity of the final product can be improved through recrystallization.
Scientific Research Applications
N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide has been used in a variety of scientific research applications, including protein crystallography, drug discovery, and biomolecular NMR spectroscopy. One of the main uses of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide is in the study of protein-ligand interactions. N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide can selectively bind to certain proteins, allowing researchers to study the structure and function of these proteins in greater detail.
properties
IUPAC Name |
1-N-(4-anilinophenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-18(2)29(19(3)4)26(31)21-12-10-20(11-13-21)25(30)28-24-16-14-23(15-17-24)27-22-8-6-5-7-9-22/h5-19,27H,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPHSVFLPYLEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-(4-anilinophenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline](/img/structure/B4989747.png)
![1-(3-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4989753.png)




![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4989797.png)
![N-cycloheptyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4989799.png)



![1-(5-bromo-2-thienyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4989814.png)
